2-(3-Nitrophenoxy)aniline
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Overview
Description
2-(3-Nitrophenoxy)aniline is an organic compound with the molecular formula C12H10N2O3 It consists of an aniline group attached to a phenoxy group, which is further substituted with a nitro group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-nitrophenol with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenoxy)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.
Major Products
Reduction: 2-(3-Aminophenoxy)aniline.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Nitrophenoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenoxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, it could inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenoxy)aniline: Similar structure but with the nitro group at the para position.
4-(4-Nitrophenoxy)aniline: Another isomer with the nitro group at the para position on the phenoxy ring.
Uniqueness
2-(3-Nitrophenoxy)aniline is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical and biological properties compared to its isomers .
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(3-nitrophenoxy)aniline |
InChI |
InChI=1S/C12H10N2O3/c13-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)14(15)16/h1-8H,13H2 |
InChI Key |
CXFJBLOZQBCZTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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